3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
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Overview
Description
3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 4-chlorophenyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product. Common catalysts used in this synthesis include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
- 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
- 3-(4-Methoxyphenyl)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
Uniqueness
3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione is unique due to the presence of both 4-chlorophenyl and 4-methylphenyl groups, which impart distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
15093-87-5 |
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Molecular Formula |
C17H12ClNO2 |
Molecular Weight |
297.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H12ClNO2/c1-11-2-8-14(9-3-11)19-16(20)10-15(17(19)21)12-4-6-13(18)7-5-12/h2-10H,1H3 |
InChI Key |
MWMAJOGHZCKELR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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